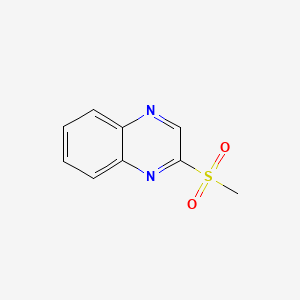
2-methylsulfonylquinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methylsulfonylquinoxaline: is a nitrogen-containing heterocyclic compound It is a derivative of quinoxaline, which is known for its wide range of applications in pharmaceuticals, agriculture, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of quinoxaline derivatives, including quinoxaline, 2-(methylsulfonyl)-, typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. This reaction can be catalyzed by acids or bases and often proceeds under mild conditions. For instance, the reaction can be carried out in ethanol at reflux temperature .
Industrial Production Methods: Industrial production of quinoxaline derivatives may involve more scalable and efficient methods. One such method includes the use of transition-metal-free catalysis, which is both cost-effective and environmentally friendly . This approach minimizes the use of toxic metals and simplifies the purification process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-methylsulfonylquinoxaline, undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the sulfonyl group.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 2-methylsulfonylquinoxaline, is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. It has shown activity against various bacterial and fungal strains .
Medicine: The compound is explored for its potential use in developing new pharmaceuticals. Its derivatives have been investigated for their efficacy in treating diseases such as cancer and infectious diseases .
Industry: In the industrial sector, quinoxaline derivatives are used in the production of dyes, pigments, and materials with specific electronic properties .
Mécanisme D'action
The mechanism of action of quinoxaline, 2-(methylsulfonyl)-, involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The compound may interfere with cellular processes such as DNA replication or protein synthesis, ultimately leading to cell death .
Comparaison Avec Des Composés Similaires
Quinazoline: Another nitrogen-containing heterocyclic compound with similar applications in pharmaceuticals and materials science.
Cinnoline: Known for its antimicrobial properties and used in the synthesis of various drugs.
Phthalazine: Used in the development of pharmaceuticals and agrochemicals.
Uniqueness: 2-methylsulfonylquinoxaline, stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the methylsulfonyl group enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications .
Propriétés
Numéro CAS |
16310-37-5 |
|---|---|
Formule moléculaire |
C9H8N2O2S |
Poids moléculaire |
208.24 g/mol |
Nom IUPAC |
2-methylsulfonylquinoxaline |
InChI |
InChI=1S/C9H8N2O2S/c1-14(12,13)9-6-10-7-4-2-3-5-8(7)11-9/h2-6H,1H3 |
Clé InChI |
NZASRUIRVGIRJM-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)C1=NC2=CC=CC=C2N=C1 |
SMILES canonique |
CS(=O)(=O)C1=NC2=CC=CC=C2N=C1 |
Key on ui other cas no. |
16310-37-5 |
Synonymes |
2-(methylsulfonyl)quinoxaline |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















